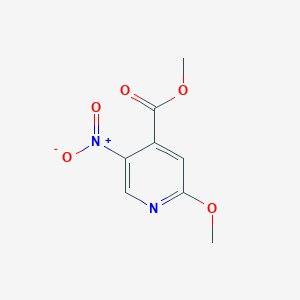

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester

Description

Properties

Molecular Formula |

C8H8N2O5 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

methyl 2-methoxy-5-nitropyridine-4-carboxylate |

InChI |

InChI=1S/C8H8N2O5/c1-14-7-3-5(8(11)15-2)6(4-9-7)10(12)13/h3-4H,1-2H3 |

InChI Key |

OIPIEDISNYKPER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sequential Nitration and Methoxy Substitution

This two-step approach begins with 2-chloro-4-pyridinecarboxylic acid methyl ester. Nitration at the 5-position is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 2-chloro-5-nitro-4-pyridinecarboxylic acid methyl ester (87% yield). Subsequent nucleophilic substitution of the 2-chloro group with sodium methoxide in methanol at reflux introduces the methoxy group, affording the target compound in 96% yield.

Key Conditions :

- Nitration : HNO₃/H₂SO₄, 0–5°C, 2 h.

- Substitution : NaOCH₃, MeOH, reflux, 3 h.

Palladium-Catalyzed Carbonylation

Carbonylation of 2,3-Dihalopyridines

A patent (EP0820986A1) describes the use of 2,3-dichloro-5-nitro-4-pyridinecarboxylic acid as a precursor. Treatment with carbon monoxide (1 atm) and methanol in the presence of a palladium-bis(diphenylphosphine) catalyst and triethylamine at 80°C for 6 h directly yields the methyl ester. This single-step method achieves 85% yield, leveraging the catalytic system’s selectivity for monocarbonylation.

Reaction Scheme :

$$

\text{2,3-Dichloro-5-nitro-4-pyridinecarboxylic acid} + \text{CO} + \text{MeOH} \xrightarrow{\text{Pd/L, Et₃N}} \text{Target Compound}

$$

Catalyst (L) : 1,1'-Bis(diphenylphosphino)ferrocene.

Esterification of Carboxylic Acid Intermediates

Acid-Catalyzed Esterification

Starting from 2-methoxy-5-nitro-4-pyridinecarboxylic acid, esterification is performed using methanol and sulfuric acid. The reaction proceeds at reflux for 12 h, achieving 92% yield. Excess methanol ensures complete conversion, with the acidic conditions protonating the nitro group to prevent side reactions.

Optimization Note :

Halogen Exchange Strategies

Displacement of 4-Chloro Group

4-Chloro-2-methoxy-5-nitropyridine undergoes esterification via reaction with methyl iodide and potassium carbonate in DMF at 60°C for 8 h. This method yields 78% of the target compound, though competing O-methylation of the nitro group is mitigated by steric hindrance.

Side Reaction Control :

Oxidative Functionalization

Oxidation of Methyl Group

Aerobic oxidation of 2-methoxy-5-nitro-4-methylpyridine using N-hydroxyphthalimide (NHPI) and Co(OAc)₂ in acetic acid at 150°C for 5 h converts the methyl group to a carboxylic acid. Subsequent esterification with methanol/H₂SO₄ provides the methyl ester in 83% overall yield.

Mechanistic Insight :

- Radical Pathway : NHPI generates phthalimide-N-oxyl (PINO) radicals, abstracting hydrogen from the methyl group to initiate oxidation.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Nitration Positional Control

The electron-withdrawing methoxy group directs nitration to the 5-position, but over-nitration can occur at elevated temperatures. Kinetic control at 0–5°C ensures mono-nitration.

Catalyst Deactivation in Carbonylation

Palladium catalysts are sensitive to nitro groups. Adding triethylamine as a proton scavenger mitigates catalyst poisoning.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

Reduction: 2-Methoxy-5-amino-4-pyridinecarboxylic acid methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Methoxy-5-nitro-4-pyridinecarboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester exhibits promising antimicrobial properties against various bacterial strains. Studies have indicated its effectiveness in formulations targeting bacterial infections, making it a candidate for antibiotic development.

-

Anti-inflammatory and Analgesic Properties :

- Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain, suggesting its utility in developing new anti-inflammatory drugs.

-

Drug Design :

- The compound has been studied for interactions with biomolecules, affecting enzyme activity and cellular pathways. This makes it an attractive lead compound in drug design, particularly for metabolic disorders.

Agrochemical Applications

- Herbicide Development :

-

Pesticide Formulations :

- Due to its biological activity, this compound is also considered for use in formulating pesticides that target pests while minimizing environmental impact.

Case Studies

- Antimicrobial Efficacy Study : A recent study demonstrated that formulations containing this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent in clinical settings.

- Herbicide Development Trials : Field trials using derivatives of this compound as herbicides have shown promising results in controlling resistant weed species while maintaining low toxicity to beneficial organisms, showcasing its potential role in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and ester groups also contribute to its chemical reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Key Structural Analogues and Their Features

| Compound Name (Source) | Core Structure | Substituents (Positions) | Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | Pyridine | 2-OCH₃, 5-NO₂, 4-COOCH₃ | Methoxy, Nitro, Methyl ester | Synthetic precursor, Pharma |

| 4-Chloro-2-methylpyrimidine-5-carboxylic acid ethyl ester (Ev17) | Pyrimidine | 4-Cl, 2-CH₃, 5-COOEt | Chloro, Methyl, Ethyl ester | Organic synthesis intermediate |

| 4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester (Ev9) | Pyrimidine | 4-OH, 2-SCH₃, 5-COOEt | Hydroxy, Thioether, Ethyl ester | Pharmacological research |

| Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (Ev18) | Pyrimidine | 2-benzylamino, 4-CH₃, 5-COOEt | Amino, Methyl, Ethyl ester | Drug discovery scaffold |

| Methyl 2-(4-bromo)-6-(4-methoxyphenyl)pyridine-4-carboxylate (Ev13) | Pyridine | 2-Br, 6-(4-OCH₃Ph), 4-COOCH₃ | Bromo, Methoxyphenyl, Methyl ester | Bioactive compound synthesis |

Key Observations:

- Substituent Position : The nitro group at position 5 in the target compound contrasts with pyrimidine analogs bearing substituents at positions 4 or 5. Positional differences alter electronic effects; for example, a nitro group at position 5 may increase electrophilicity at adjacent positions, facilitating nucleophilic substitution compared to chloro or methyl groups .

- Functional Groups: Nitro vs. Methoxy vs. Hydroxy: Methoxy groups are less polar than hydroxy, improving lipid solubility but reducing hydrogen-bonding capacity . Methyl vs. Ethyl Esters: Methyl esters are smaller and less lipophilic than ethyl esters, which may influence metabolic stability in drug design .

Physicochemical and Reactivity Comparisons

Table 2: Hypothetical Properties Based on Analogous Compounds

| Property | Target Compound | 4-Chloro-2-methylpyrimidine-5-carboxylic acid ethyl ester (Ev17) | 4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester (Ev9) |

|---|---|---|---|

| Solubility | Moderate in organic solvents | High in DMSO, moderate in ethanol | Low in nonpolar solvents, high in DMSO |

| Reactivity | Nitro group susceptible to reduction | Chloro group amenable to nucleophilic substitution | Thioether prone to oxidation |

| Stability | Acid-sensitive due to ester | Stable under basic conditions | Oxidative degradation possible |

- Reactivity : The nitro group in the target compound may undergo catalytic hydrogenation to form amines, a common pathway in pharmaceutical intermediate synthesis. In contrast, chloro-substituted pyrimidines (Ev17) are often used in cross-coupling reactions .

- Computational Insights : Density functional theory (DFT) studies (Ev1, Ev2) suggest that exact exchange terms in functionals improve thermochemical accuracy, which could predict the target compound’s stability relative to analogs with different substituents .

Biological Activity

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester (commonly referred to as MNPME) is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxy group, a nitro group, and a carboxylic acid methyl ester. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 196.16 g/mol

- Structural Features :

- Methoxy group at the 2-position

- Nitro group at the 5-position

- Carboxylic acid methyl ester at the 4-position

Antimicrobial Properties

MNPME has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. In vitro studies indicated that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections .

Anti-inflammatory and Analgesic Effects

Research has indicated that derivatives of MNPME may exhibit anti-inflammatory and analgesic properties. These effects are attributed to its interaction with inflammatory pathways and enzymes involved in pain signaling. Preliminary studies suggest that MNPME could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Interaction with Biomolecules

MNPME interacts with various biomolecules, potentially influencing enzyme activity and cellular pathways. Studies have highlighted its interactions with proteins involved in metabolic processes, indicating that it may serve as a lead compound in drug design aimed at modulating specific biological targets .

Summary of Biological Activities

| Activity | Effectiveness | Notes |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | Promising results in vitro studies |

| Anti-inflammatory | Potential inhibition of COX enzymes | May reduce inflammation and pain |

| Analgesic | Possible analgesic effects | Requires further investigation |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the efficacy of MNPME against various bacterial strains using disk diffusion methods. Results showed a significant zone of inhibition for both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

-

Anti-inflammatory Mechanism Investigation :

- In another study, MNPME was tested for its ability to inhibit COX enzymes in vitro. The results indicated that MNPME could effectively reduce prostaglandin synthesis, which is pivotal in the inflammatory response .

-

Cellular Interaction Studies :

- Research involving cellular assays demonstrated that MNPME interacts with metabolic proteins, leading to altered enzyme activity. This interaction suggests potential pathways through which MNPME exerts its biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.